(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPPTUXGTIYITE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous-Phase Boc Protection
In CN104326943A, L-serine undergoes Boc protection using sodium carbonate (0.005–0.010 mol/L) at pH 10–12, achieving >90% yield. This method avoids organic solvents, reducing environmental impact. For hydroxymethylpropanoic acid derivatives, analogous conditions could be applied:
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Dissolve the amino acid in 0.008 mol/L sodium bicarbonate.
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Add (Boc)₂O in batches (3–4 equiv) over 10–12 hours.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 10–12 | Prevents amine protonation |
| (Boc)₂O Equivalents | 3.0–3.5 | Minimizes side reactions |
| Reaction Time | 10–12 hours | Ensures complete conversion |
Multi-Step Synthesis from L-Serine Precursors
The TSI Journal protocol outlines a pathway from L-serine to N-Boc oxazolidines, offering insights into hydroxymethyl group retention.
Esterification and Boc Protection
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Methyl Ester Formation : L-serine reacts with thionyl chloride (5.9 equiv) in methanol at reflux (3 hours).
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Boc Protection : The resulting methyl ester is treated with (Boc)₂O (1.2 equiv) in dichloromethane with triethylamine (1.5 equiv).
Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Methyl Ester | 80 | 95 |
| Boc Protection | 93 | 99 |
Hydroxymethyl Group Introduction
Post-Boc protection, the hydroxymethyl moiety is introduced via:
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Reductive Amination : Using sodium cyanoborohydride in THF/MeOH (4:1) at 0°C.
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Oxazolidine Ring Opening : Hydrolysis of 4-formyl-2,2-dimethyloxazolidine with HCl (1M) yields the hydroxymethyl group.
Solvent and Purification Optimization
Solvent Systems
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Extraction : Tetrahydrofuran (THF) and ethyl acetate show superior partitioning for Boc-protected compounds compared to diethyl ether.
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Crystallization : Petroleum ether/ethyl acetate (2:1 v/v) achieves 99% purity.
Solvent Impact on Yield
| Solvent Pair | Yield (%) | Purity (%) |
|---|---|---|
| THF/Water | 90 | 98 |
| Acetone/Water | 85 | 95 |
| Ethyl Acetate/Hexane | 88 | 97 |
Industrial-Scale Adaptations
CN1793110A demonstrates scalability using:
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Batch Reactors : 7L sodium bicarbonate solution with 1 kg L-serine.
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Continuous (Boc)₂O Addition : Prevents local overheating and dimerization.
Pilot Plant Data
| Scale (kg) | Yield (%) | Cycle Time (h) |
|---|---|---|
| 1 | 90 | 12 |
| 10 | 88 | 14 |
| 100 | 85 | 16 |
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the free amine.
Scientific Research Applications
Applications in Medicinal Chemistry
Peptide Synthesis:
One of the primary applications of (S)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is in the synthesis of peptides. The Boc protecting group allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide structures. This method is widely used in developing therapeutic peptides, including those with potential applications in cancer treatment and hormonal therapies.
Drug Development:
Research has indicated that derivatives of this compound exhibit biological activity, particularly in modulating enzymatic pathways. For instance, compounds featuring similar structures have been explored for their potential as enzyme inhibitors or modulators, which can lead to novel therapeutic agents for various diseases.
Enzyme Inhibition:
Studies have shown that certain derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property is essential for drug design, particularly for targeting diseases where enzyme activity plays a critical role.
Antimicrobial Properties:
Some research highlights the antimicrobial potential of compounds related to this compound. Their ability to disrupt bacterial cell walls or inhibit bacterial growth makes them candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to other Boc-protected amino acids with substituents at the β-position. Key differences in substituents influence physicochemical properties, reactivity, and applications.
Table 1: Structural Comparison
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to aromatic substituents (e.g., TBDMS-oxy or fluorophenyl groups), which are more lipophilic .
- Acidity: The propanoic acid moiety (pKa ~2.5) is less acidic in the target compound compared to methylsulfonyl-substituted analogs due to the absence of electron-withdrawing groups .
- Stability : The Boc group is stable under basic conditions but cleaved under acidic hydrolysis. The hydroxymethyl group may oxidize to a carboxylic acid under harsh conditions, unlike fluorine or boron substituents .
Key Research Findings
Hydrogen Bonding : The hydroxymethyl group in the target compound forms stronger hydrogen bonds than aryl substituents, influencing binding to biological targets .
Synthetic Flexibility : Aryl-substituted analogs require multi-step syntheses (e.g., TBDMS protection/deprotection ), whereas the hydroxymethyl group simplifies derivatization.
Stability Trade-offs : The target compound’s hydroxymethyl group may reduce thermal stability compared to fluorinated analogs .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid, commonly referred to as Boc-hydroxymethyl-β-alanine, is a β-amino acid derivative that has garnered attention in various biochemical and pharmacological studies. This compound's unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, contributes to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO5 |
| Molecular Weight | 189.24 g/mol |
| CAS Number | 1217757-67-9 |
| Density | Not specified |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various enzymes involved in metabolic pathways. Research indicates that this compound can act as an inhibitor of specific enzymes, potentially affecting metabolic processes such as amino acid metabolism and neurotransmitter synthesis.
Enzyme Inhibition Studies
- Enzyme Targeting : Studies have shown that compounds similar to Boc-hydroxymethyl-β-alanine can inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression regulation. For example, azumamide derivatives containing a β-amino acid scaffold have demonstrated selective inhibition of HDAC isoforms, highlighting the importance of structural modifications in enhancing biological activity .
- In Vitro Assays : In vitro assays have demonstrated that Boc-hydroxymethyl-β-alanine exhibits competitive inhibition against certain enzymes involved in amino acid metabolism. The presence of the Boc group may enhance the compound's stability and bioavailability, allowing for more effective enzyme interaction .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various β-amino acids found that derivatives like this compound exhibited significant activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be elucidated .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of β-amino acids, including Boc-hydroxymethyl-β-alanine, on neuronal cell lines exposed to oxidative stress. The results indicated that this compound could mitigate oxidative damage and promote cell survival through modulation of antioxidant defense mechanisms .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of β-amino acids and their derivatives. Key findings include:
- Potency Enhancement : Modifications to the amino acid backbone can significantly enhance inhibitory potency against target enzymes. For instance, substituting different functional groups at specific positions has been shown to increase binding affinity and selectivity for HDACs .
- Synergistic Effects : Combining Boc-hydroxymethyl-β-alanine with other pharmacologically active compounds may lead to synergistic effects, enhancing overall therapeutic efficacy in conditions such as cancer and neurodegenerative diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing (S)-3-((tert-Boc-amino)-2-(hydroxymethyl)propanoic acid with high stereochemical fidelity?
Methodological Answer:
The synthesis typically employs carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst to activate the carboxylic acid group for amide bond formation. For example, in analogous Boc-protected amino acid syntheses, reactions are conducted in anhydrous CH₂Cl₂ or DMF under inert atmospheres to minimize hydrolysis . Post-reaction, purification via silica gel chromatography (e.g., using petroleum ether/EtOAc gradients) or preparative HPLC ensures removal of unreacted reagents and byproducts . Monitoring reaction progress with TLC or LCMS is critical to avoid over-activation, which can lead to racemization .
Basic: How should researchers purify and characterize this compound to confirm structural integrity?
Methodological Answer:
Post-synthesis, column chromatography with gradients of non-polar to polar solvents (e.g., 10–50% EtOAc in petroleum ether) effectively isolates the product . Preparative HPLC with phenyl-based columns further refines purity for sensitive applications . Characterization requires ¹H NMR to verify stereochemistry (e.g., splitting patterns of α-protons) and LCMS (ES+) to confirm molecular weight . For enantiomeric purity, chiral HPLC or polarimetry may be employed .
Advanced: What factors influence coupling efficiency during peptide synthesis using this Boc-protected amino acid?
Methodological Answer:
Coupling efficiency depends on:
- Activation method : DCC or EDC with HOBt minimizes racemization compared to non-additive methods .
- Solvent choice : Anhydrous CH₂Cl₂ or DMF enhances reagent solubility and reduces side reactions .
- Temperature : Reactions performed at 0–4°C reduce epimerization risks, while RT is acceptable for short durations (<24 h) .
Troubleshooting low yields involves analyzing residual starting material via LCMS and optimizing stoichiometry (e.g., 1.5–2.0 equivalents of coupling agent) .
Advanced: How can researchers resolve discrepancies in reported synthetic yields across literature?
Methodological Answer:
Yield variations often arise from:
- Workup protocols : Acidic aqueous washes (e.g., citric acid) may precipitate impurities but risk hydrolyzing sensitive groups .
- Protecting group stability : The tert-butyl group in Boc is labile under strong acids; neutral pH during extraction preserves integrity .
- Chromatographic resolution : Batch-to-batch variability in silica gel activity impacts recovery . Reproducibility requires strict control of solvent purity and column packing density.
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
The compound exhibits acute toxicity (H302) and irritancy (H315/H319). Researchers must:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Avoid inhalation/ingestion and store in sealed containers under dry, ventilated conditions (P402/P403) .
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous channels .
Advanced: What strategies prevent racemization during incorporation into peptide chains?
Methodological Answer:
- Low-temperature activation : Pre-cool reagents to 0°C before coupling .
- Minimize reaction time : Monitor via LCMS to terminate reactions at >95% conversion .
- Use of additives : HOBt or HOAt suppresses racemization by stabilizing active intermediates .
Post-synthesis, circular dichroism (CD) or Marfey’s reagent analysis quantifies enantiomeric excess .
Advanced: How does solvent polarity impact the stability of the hydroxymethyl group during synthesis?
Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize the hydroxymethyl group via hydrogen bonding but may accelerate tert-Boc cleavage under prolonged heating. Non-polar solvents (e.g., CH₂Cl₂) reduce hydrolysis but require vigorous stirring to dissolve reactants . Balancing solvent polarity with reaction temperature (20–25°C optimal) is critical .
Basic: What analytical techniques are prioritized for batch-to-batch quality control?
Methodological Answer:
- HPLC-UV/ELSD : Quantifies purity (>95%) and detects diastereomers .
- ¹³C NMR : Confirms tert-Boc group integrity (δ ~27 ppm for tert-butyl carbons) .
- Karl Fischer titration : Ensures low water content (<0.1%) to prevent decomposition during storage .
Advanced: How can researchers mitigate tert-Boc deprotection during long-term storage?
Methodological Answer:
- Desiccants : Store with molecular sieves (3Å) under argon .
- Temperature : –20°C minimizes thermal degradation; avoid freeze-thaw cycles .
- Stability testing : Periodically analyze via TLC or HPLC to detect hydrolysis products (e.g., free amine) .
Advanced: What computational tools aid in predicting reactivity or degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
